phenyl N-(3-methylbutyl)carbamate
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
phenyl N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-10(2)8-9-13-12(14)15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
InChI Key |
BGXMTMRSWLLBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Insecticidal Properties
Phenyl N-(3-methylbutyl)carbamate has been identified as a potent insecticide effective against various pests. Research indicates that it functions as an aphicide, targeting pests such as the common house fly (Musca domestica) and aphids like Megoura viciae and Pieris brassica larvae.
Case Studies
- Effectiveness Against Aphids : In one study, a formulation containing this compound was sprayed on field beans infested with adult vetch aphids. The results showed a complete kill of these insects within six hours of application .
- Impact on Lepidopteran Larvae : Another experiment involved spraying young cabbage plants with a solution of the compound, resulting in the death of all second instar larvae of Pieris brassica within 24 hours .
Formulation Techniques
The compound can be formulated into various formulations to enhance its effectiveness and application ease:
- Aqueous Concentrates : These concentrates can be diluted with water for effective spraying applications. For instance, a concentrate containing equal parts of this compound and a wetting agent was successfully used in agricultural settings .
- Emulsifiable Concentrates : The compound can be mixed with organic solvents and wetting agents to create emulsifiable liquid concentrates suitable for dilution in water .
Safety and Toxicological Considerations
While this compound is effective as an insecticide, its safety profile must be considered:
- Occupational Exposure : The National Institute for Occupational Safety and Health (NIOSH) has developed exposure banding processes to evaluate the potential health effects of chemical substances like this compound. This process assesses endpoints such as acute toxicity and skin irritation .
- Toxicity Studies : Toxicological evaluations indicate that this compound acts as an acetylcholinesterase inhibitor, which is a common mechanism among carbamate pesticides. This necessitates careful handling to mitigate risks associated with exposure .
Comparative Analysis with Other Insecticides
To understand the effectiveness and safety of this compound, it is useful to compare it with other commonly used insecticides:
| Insecticide | Active Ingredient | Target Pests | Mechanism of Action |
|---|---|---|---|
| This compound | 3-(1-Methylbutyl)phenyl N-methylcarbamate | Aphids, House Flies | Acetylcholinesterase inhibitor |
| DDT | Dichlorodiphenyltrichloroethane | Wide range of insects | Neurotoxic (disrupts nerve function) |
| Sevin | Carbaryl | Various agricultural pests | Acetylcholinesterase inhibitor |
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural and Physicochemical Properties
The table below compares phenyl N-(3-methylbutyl)carbamate with structurally related carbamates, emphasizing substituent effects on molecular weight, lipophilicity (logP), and applications.
Notes:
- Lipophilicity Trends : Longer alkyl chains (e.g., 3-methylbutyl) increase logP compared to methyl or ethyl groups. Fluorinated analogs (e.g., Ethyl N-(3-fluorophenyl)carbamate) exhibit moderate lipophilicity due to fluorine’s electron-withdrawing effects .
- Steric Effects : Bulky substituents like tert-butyl (e.g., tert-butyl N-(3-fluorocyclohexyl)carbamate) reduce reactivity but enhance stability .
Lipophilicity and Bioactivity
- 4-Chloro-2-substituted phenyl carbamates : Ferriz et al. demonstrated that lipophilicity (measured via HPLC log k values) correlates with alkyl chain length and halogen substitution. For example, 4-chloro-2-[(3-chlorophenyl)carbamoyl]phenyl alkyl carbamates showed log k values ranging from 1.2 (methyl) to 3.5 (hexyl), highlighting the role of hydrophobicity in drug design .
- Ethyl N-(3-fluorophenyl)carbamate : The fluorine atom enhances metabolic stability and binding affinity in pharmaceutical candidates, as seen in analogs targeting enzyme inhibition .
Q & A
Q. What are the optimal synthetic routes for phenyl N-(3-methylbutyl)carbamate, and how do reaction conditions influence yield?
this compound is typically synthesized via carbamate formation between phenyl chloroformate and 3-methylbutylamine. Key methodological considerations include:
- Catalyst selection : Zn/Al/Ce mixed oxides derived from hydrotalcite precursors enhance reaction efficiency by promoting nucleophilic substitution .
- Solvent and temperature : Dichloromethane (DCM) at 30°C minimizes side reactions (e.g., hydrolysis of chloroformate), while bases like N-ethyl-N,N-diisopropylamine (DIEA) neutralize HCl byproducts .
- Workflow : Dropwise addition of phenyl chloroformate to the amine solution over 1 hour ensures controlled exothermicity, followed by stirring for 2–3 hours to maximize conversion .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- LC-MS : Validates molecular weight (e.g., MH+ ion detection) and purity .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids for steric/electronic analysis .
- NMR : H and C NMR confirm regiochemistry and detect impurities (e.g., unreacted amine or chloroformate) .
Q. What safety protocols are critical when handling this compound?
- GHS compliance : Classify as hazardous under CLP regulations (e.g., skin/eye irritant). Use warning labels and signal words ("Danger") .
- Handling : Employ fume hoods, gloves, and closed systems to avoid inhalation/contact. Post-reaction, wash with 3N HCl to neutralize residual reagents .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound derivatives?
Q. What strategies optimize catalytic systems for large-scale this compound synthesis?
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Q. What methodologies address challenges in crystallizing this compound for structural studies?
- Solvent screening : Use high-boiling solvents (e.g., THF) for slow evaporation, improving crystal quality .
- Twinned data refinement : SHELXL’s HKLF 5 directive resolves overlapping reflections in twinned crystals .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental melting points?
Q. Why do batch-dependent variations occur in this compound bioactivity assays?
- Byproduct analysis : LC-MS/MS detects trace intermediates (e.g., unreacted isocyanates) that inhibit target enzymes .
- Isotope labeling : N-labeled carbamates track metabolic degradation pathways in vitro .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
